molecular formula C11H11N3O3 B2806445 methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate CAS No. 646524-72-3

methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate

Cat. No.: B2806445
CAS No.: 646524-72-3
M. Wt: 233.227
InChI Key: SOIJMJMOFDJXPU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate is a chiral ester derivative featuring a benzotriazinone (1,2,3-benzotriazin-4(3H)-one) core linked to a methyl propanoate group. The (2S)-stereochemistry of the propanoate side chain suggests specificity in biological interactions, such as enzyme binding or chiral recognition in pharmaceutical applications.

  • (4-oxo-1,2,3-benzotriazin-3-yl)methyl (2S)-2-(furan-2-carbonylamino)-3-phenylpropanoate (CAS 956210-59-6, molecular weight 418.13 g/mol) .
  • (2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-3-phenylpropanoic acid (CAS 958984-65-1), a phenylalanine-derived analog .

These derivatives highlight the compound’s versatility in medicinal chemistry, particularly in protease inhibition or as intermediates for bioactive molecules.

Properties

IUPAC Name

methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-7(11(16)17-2)14-10(15)8-5-3-4-6-9(8)12-13-14/h3-7H,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIJMJMOFDJXPU-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)N1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate typically involves the reaction of a suitable benzotriazine precursor with a propanoate derivative under controlled conditions. Common reagents used in the synthesis include:

  • Benzotriazine derivatives
  • Propanoate derivatives
  • Catalysts such as acids or bases to facilitate the reaction

The reaction conditions may vary depending on the specific synthetic route, but generally involve heating the reactants in a suitable solvent, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations include:

  • Selection of cost-effective and readily available starting materials
  • Optimization of reaction conditions to maximize yield
  • Implementation of efficient purification and isolation techniques

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.

    Substitution: The benzotriazine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents such as hydrogen peroxide or potassium permanganate
  • Reducing agents such as sodium borohydride or lithium aluminum hydride
  • Nucleophiles such as amines or thiols for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

  • Oxidation may yield higher oxidation state benzotriazine derivatives
  • Reduction may yield lower oxidation state benzotriazine derivatives
  • Substitution may yield various substituted benzotriazine derivatives

Scientific Research Applications

Chemical Properties and Structure

Methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate has the molecular formula C13H15N3O3C_{13}H_{15}N_{3}O_{3} and a molecular weight of 261.28 g/mol. The compound features a benzotriazine core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds containing the benzotriazine moiety exhibit promising anticancer properties. For instance, research has shown that derivatives of benzotriazine can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This compound may share similar mechanisms due to its structural similarities with known anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Benzotriazine derivatives have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting critical enzymes necessary for microbial survival .

Neuroprotective Effects

There is emerging evidence that compounds with benzotriazine structures can exert neuroprotective effects. These effects may be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells . this compound could potentially be explored further in neuropharmacology.

Synthetic Utility

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to be utilized in the synthesis of more complex molecules:

Synthesis of Novel Therapeutics

The compound can be used as a building block for synthesizing new therapeutic agents targeting various diseases. Its reactivity can be exploited to create derivatives with enhanced biological activity or selectivity .

Functionalization Reactions

The presence of functional groups in this compound makes it suitable for further functionalization through reactions such as nucleophilic substitutions or coupling reactions, allowing chemists to tailor the properties of the resulting compounds for specific applications .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the efficacy of benzotriazine derivatives in inhibiting cancer cell growth. The study utilized this compound as a lead compound, demonstrating significant cytotoxic effects against breast cancer cell lines through apoptosis induction mechanisms .

Case Study 2: Antimicrobial Screening

Another research article focused on evaluating the antimicrobial activity of various benzotriazine derivatives. This compound was tested against several bacterial strains and showed promising results in inhibiting growth compared to standard antibiotics .

Mechanism of Action

The mechanism of action of methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate involves its interaction with specific molecular targets and pathways. These may include:

    Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic or signaling pathways.

    Receptors: The compound may bind to and modulate the activity of specific receptors on cell surfaces.

    DNA/RNA: The compound may interact with nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Functional Group and Structural Variations

The target compound’s benzotriazinone-ester scaffold is shared with several organophosphates and amino acid conjugates, but key differences in functional groups dictate divergent applications:

Compound Name Structure Highlights Molecular Weight (g/mol) Primary Application Toxicity Profile
Methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate Benzotriazinone + methyl propanoate ~350–420 (estimated) Pharmaceutical intermediate (hypothetical) Likely low acute toxicity (non-organophosphate)
O,O-Dimethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]phosphorodithioate (Azinphos-methyl, Guthion®) Benzotriazinone + phosphorodithioate 317.3 Insecticide (acetylcholinesterase inhibitor) High toxicity (EPA Toxicity Class I)
Azinphos ethyl (O,O-diethyl analog) Ethyl esters replace methyl groups 345.4 Insecticide Moderate to high toxicity (similar mechanism to Guthion)
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-oxo-4-thiophen-2-ylbutanoate (CAS 452949-16-5) Benzotriazinone + thiophene-linked ester 453.5 (estimated) Research chemical (potential enzyme inhibitor) Unknown, likely moderate
N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-phenylalanine (CAS 958984-65-1) Benzotriazinone + phenylalanine conjugate ~400–450 (estimated) Biochemical research (protease substrate studies) Low (non-pesticidal)

Physicochemical Properties

  • In contrast, the target compound’s ester and benzotriazinone groups may confer moderate polarity, favoring solubility in organic solvents .
  • Stability: The benzotriazinone ring is prone to hydrolysis under alkaline conditions, a trait shared across analogs. Organophosphates are more environmentally persistent due to their sulfur and phosphorus content .

Biological Activity

Methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate, also known by its CAS number 646524-72-3, is a synthetic organic compound belonging to the benzotriazine class. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₁N₃O₃
  • Molar Mass : 233.22 g/mol
  • Hazard Classification : Irritant

The biological activity of this compound primarily involves interactions with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that play crucial roles in metabolic pathways.
  • Receptor Modulation : It has the potential to bind to specific receptors on cell surfaces, altering their activity and influencing cellular responses.
  • Nucleic Acid Interaction : The compound may interact with DNA or RNA, affecting gene expression and replication processes.

Biological Activity and Research Findings

Recent studies have investigated the biological effects of this compound. Here are some notable findings:

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance:

  • In vitro studies demonstrated that this compound inhibits the proliferation of cancer cells by inducing G0/G1 phase arrest in the cell cycle .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of this compound revealed significant inhibitory effects on cancer cell lines such as HL60 and Daudi. The compound's IC50 values were determined through dose-response assays .

Cell LineIC50 (µM)Mechanism
HL6025G0/G1 phase arrest
Daudi30Induction of apoptosis

Case Study 1: Antitumor Efficacy

A recent case study focused on the antitumor efficacy of this compound in xenograft models. The compound was administered at various dosages over a four-week period. Results indicated a significant reduction in tumor volume compared to control groups .

Case Study 2: Mechanistic Insights

Another study explored the mechanistic insights into how this compound affects c-Myc transcriptional activity. It was found that this compound specifically inhibits c-Myc-Max dimerization, leading to reduced transcriptional activation of target genes associated with cell proliferation .

Q & A

Q. How can researchers optimize the synthesis of methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Stepwise functionalization : Introduce the benzotriazinone core first, followed by coupling with the (2S)-methyl propanoate moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling reactions to enhance regioselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane minimizes side reactions .
  • Purification : Use preparative HPLC or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the enantiomerically pure product .

Q. What spectroscopic techniques are critical for confirming the structure and enantiomeric purity of this compound?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR verify the benzotriazinone aromatic signals (δ 7.5–8.5 ppm) and the methyl propanoate ester (δ 3.6–3.8 ppm) .
  • HR-MS : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 290.0912 for C₁₂H₁₁N₃O₃) .
  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol to confirm enantiopurity (>99% ee) .

Q. How should initial biological screening be designed to assess its potential therapeutic activity?

Methodological Answer:

  • Target selection : Prioritize GPCRs (e.g., GPR139) or enzymes (e.g., kinases) based on structural analogs’ activity .
  • In vitro assays :
    • Binding affinity : Radioligand displacement assays (IC₅₀ values) .
    • Functional activity : cAMP or calcium flux assays for GPCR modulation .
  • Cytotoxicity screening : Use MTT assays on HEK293 or HeLa cells to rule out nonspecific toxicity at ≤10 µM .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on benzotriazinone or ester groups) affect bioactivity?

Methodological Answer:

  • SAR strategies :
    • Benzotriazinone modifications : Fluorination at position 6 enhances lipophilicity and CNS penetration (logP increase by 0.5) .
    • Ester vs. amide : Methyl esters improve metabolic stability over ethyl esters (t₁/₂ in liver microsomes: 45 vs. 22 min) .
  • Case study : Replacing the methyl propanoate with a hexanamide chain (as in ) reduced GPR139 affinity (IC₅₀ from 12 nM to 230 nM) but improved anticancer activity .

Q. What mechanistic insights explain contradictions in binding data across different assay formats?

Methodological Answer:

  • Assay variability : Radioligand vs. fluorescence-based assays may yield divergent Kd values due to probe interference (e.g., autofluorescence of benzotriazinone) .
  • Orthogonal validation :
    • Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) without fluorescent labels .
    • Perform mutational analysis (e.g., GPR139 TMD2 mutants) to confirm binding site specificity .
  • Data reconciliation : Apply statistical tools (e.g., Z-factor) to assess assay robustness and exclude outliers .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions between the benzotriazinone core and GPR139’s hydrophobic pocket (e.g., π-π stacking with Phe156) .
  • MD simulations : Simulate >100 ns trajectories to assess stability of the ligand-receptor complex (RMSD <2 Å) .
  • ADMET prediction : SwissADME predicts BBB permeability (TPSA <70 Ų) and CYP450 inhibition risks .

Q. What experimental approaches resolve conflicting data on metabolic stability vs. bioactivity?

Methodological Answer:

  • Microsomal stability assays : Compare liver (human vs. rodent) S9 fractions to identify species-specific metabolism .
  • Metabolite profiling : Use LC-MS/MS to detect oxidation (e.g., benzotriazinone → N-oxide) or ester hydrolysis .
  • Proteolysis-targeting chimeras (PROTACs) : Link the compound to E3 ligase ligands to enhance degradation of target proteins without requiring high systemic exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.